molecular formula C25H25ClFN3O4 B1192085 3CLpro-IN-6d

3CLpro-IN-6d

Cat. No.: B1192085
M. Wt: 485.94
InChI Key: HXAHMXYAYHWWRI-ZCTWNQIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3CLpro-IN-6d is an inhibitor of 3C-like protease (3CLpro) of MERS-CoV and severe acute respiratory syndrome coronavirus (SARS-CoV).

Scientific Research Applications

Antiviral Drug Development

  • Targeting Human Coronaviruses : Studies have demonstrated the effectiveness of optimized 3C-like protease (3CLpro) inhibitors in blocking the replication of human coronaviruses such as MERS-CoV, SARS-CoV, and SARS-CoV-2 in cell culture. These findings are significant as they suggest the potential of these compounds to be developed further as antiviral drugs against human coronaviruses (Rathnayake et al., 2020).

Drug Discovery from Medicinal Plants

  • Natural Product-Based Drug Discovery : Analysis of the 3CLpro sequence and screening against a library of medicinal plant compounds has identified potential anti-SARS-CoV-2 lead molecules. This approach utilizes the similarities between the genome sequence of SARS-CoV-2 and other coronaviruses to discover effective inhibitors (Qamar et al., 2020).

Inhibitor Discovery

  • Identification of Inhibitors : Studies have identified various compounds, including those derived from plants and other natural sources, that exhibit inhibitory activity against the 3CLpro enzyme. This enzyme is crucial in the viral life cycle, making it a key target for the development of antiviral drugs (Lin et al., 2005).

Proteinase Interaction and Dynamics

  • Understanding 3CLpro Maturation and Activity : Research on the maturation mechanism of 3CLpro in SARS coronavirus has provided insights into the dimerization process essential for the enzyme's activity. This understanding is critical for drug design targeting this proteinase (Li et al., 2010).

Biochemical Characterization

  • Characterizing 3CLpro for Drug Design : Studies focusing on the biochemical and biophysical properties of 3CLpro have aimed to improve the solubility and stability of this protease. This is vital for developing enzymatic assays for screening inhibitors as potential drug candidates (Ferreira & Rabeh, 2020).

Standardizing Assays for Drug Discovery

  • Standardization of Assays : Efforts have been made to standardize assays for evaluating the activity of 3CLpro to facilitate comparisons between potential inhibitors. This is important for the global effort in drug discovery targeting this protease (Grum-Tokars et al., 2007).

Properties

Molecular Formula

C25H25ClFN3O4

Molecular Weight

485.94

IUPAC Name

(E)-3-(4-Chloro-2-fluorophenyl)-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)acrylamide

InChI

InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1

InChI Key

HXAHMXYAYHWWRI-ZCTWNQIISA-N

SMILES

O=C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](C[C@H]2C(NCC2)=O)C=O)=O)/C=C/C3=CC=C(Cl)C=C3F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3CLpro IN-6d;  3CLpro-IN 6d;  3CLpro IN 6d;  3CLpro-IN-6d

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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